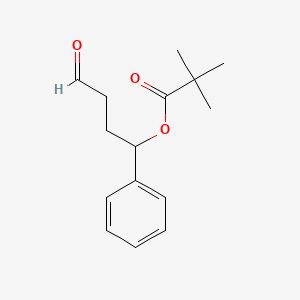![molecular formula C13H12FN3O2 B12612432 N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine CAS No. 918152-19-9](/img/structure/B12612432.png)
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a nitropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine typically involves a multi-step process. One common method starts with the nitration of 4-aminopyridine to introduce the nitro group at the 3-position. This is followed by the alkylation of the resulting 3-nitro-4-aminopyridine with 2-(4-fluorophenyl)ethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 3-amino-4-(2-(4-fluorophenyl)ethyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of nitropyridine derivatives with biological macromolecules.
Wirkmechanismus
The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group enhances the compound’s ability to cross biological membranes and reach its target sites. The exact pathways and targets depend on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(4-Fluorophenyl)ethyl]-3-aminopyridine: Similar structure but lacks the nitro group.
N-[2-(4-Fluorophenyl)ethyl]-4-nitropyridine: Similar structure but with the nitro group at a different position.
N-[2-(4-Fluorophenyl)ethyl]-3-nitroaniline: Similar structure but with an aniline moiety instead of pyridine.
Uniqueness
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine is unique due to the combination of the nitro group and the fluorophenyl group attached to the pyridine ring. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
918152-19-9 |
|---|---|
Molekularformel |
C13H12FN3O2 |
Molekulargewicht |
261.25 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)ethyl]-3-nitropyridin-4-amine |
InChI |
InChI=1S/C13H12FN3O2/c14-11-3-1-10(2-4-11)5-8-16-12-6-7-15-9-13(12)17(18)19/h1-4,6-7,9H,5,8H2,(H,15,16) |
InChI-Schlüssel |
FQNMMKTZHYABKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC2=C(C=NC=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
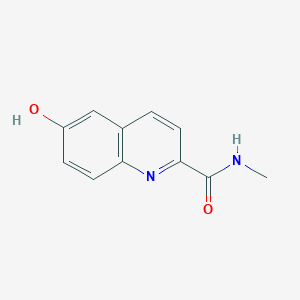
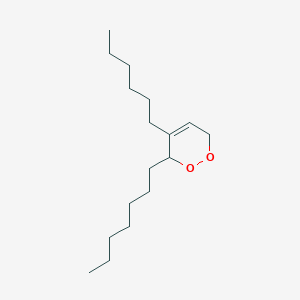
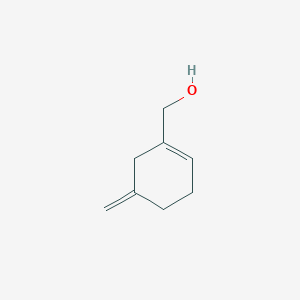
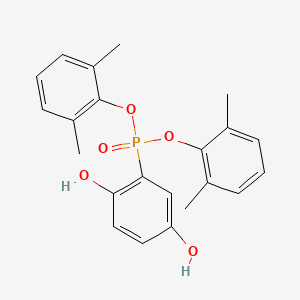
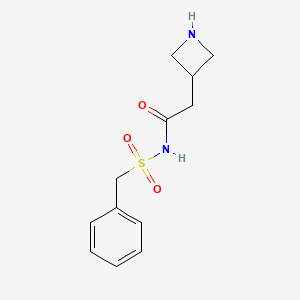
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
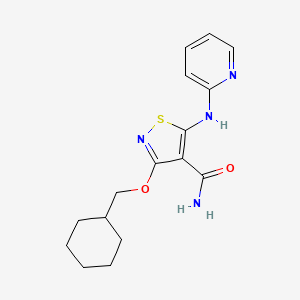
![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
